Chiral Fidelity vs. Racemic Mixtures
The target compound is the defined (2S)-enantiomer, as specified by its IUPAC name (2S)-1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid and multiple vendor technical datasheets [1][2]. In the context of prolyl endopeptidase (PEP) inhibition, seminal SAR studies have demonstrated that replacing L-proline with its D-isomer in N-blocked proline derivatives remarkably reduces inhibitory activity [3]. This makes chiral identity a critical quality attribute. Procurement of an undefined racemic mixture or the incorrect enantiomer introduces a known inactive or significantly less active form, directly compromising biological data.
| Evidence Dimension | Chiral Purity and Stereochemical Identity |
|---|---|
| Target Compound Data | (2S) configuration, as per IUPAC name and vendor specifications (e.g., PubChem CID 910858, MFCD00441408) |
| Comparator Or Baseline | (2R)-enantiomer or racemic (2S/2R) mixture of N-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid |
| Quantified Difference | Not applicable; the difference is qualitative (correct vs. incorrect isomer). |
| Conditions | Chiral HPLC, optical rotation, or equivalent pharmacopeial method for identity confirmation. |
Why This Matters
Specifying the (2S)-enantiomer is non-negotiable for biological activity, as even minor contamination with the (2R)-isomer can lead to a 'remarkably reduced' inhibition profile for this class of compounds.
- [1] PubChem. (2025). Compound Summary for CID 910858: N-(4-Methoxybenzoyl)-L-proline. National Library of Medicine. Retrieved May 7, 2026. View Source
- [2] American Elements. (2022). CAS 62522-92-3 Product Information. Retrieved May 7, 2026. View Source
- [3] Nomura, S., et al. (1991). Structure activity relationship of inhibitors specific for prolyl endopeptidase. Agricultural and Biological Chemistry, 55(1), 37-43. DOI: 10.1080/00021369.1991.10870532 View Source
